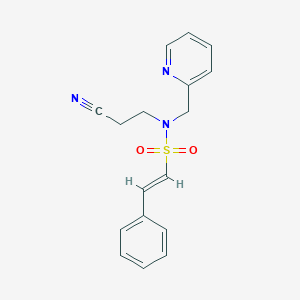
(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is not fully understood. However, it is thought to act by modulating the activity of certain receptors and intracellular signaling pathways, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, it has been found to modulate the activity of the GABA-A receptor, which can lead to changes in anxiety and sleep. In cancer research, it has been shown to inhibit the growth of certain cancer cell lines, potentially through the modulation of intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride in lab experiments is its potential to modulate the activity of specific receptors and intracellular signaling pathways. This can provide insights into the underlying mechanisms of various cellular processes and potentially lead to the development of novel therapeutics. However, one limitation is that the mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for the study of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride. One direction is to further investigate its potential applications in neuroscience, cancer research, and drug discovery. Another direction is to elucidate the mechanism of action and identify specific targets and pathways that are modulated by the compound. Additionally, there is potential for the development of novel therapeutics based on ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride and related compounds.
Synthesemethoden
The synthesis of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves the reaction of 2,3-epoxy-1-propanol with 1-methyl-1H-imidazole in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain the dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In cancer research, it has been found to inhibit the growth of certain cancer cell lines, potentially through the modulation of intracellular signaling pathways. In drug discovery, it has been used as a starting point for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNWDBKJTWJJSL-JFYKYWLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)



![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)


![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)

![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)